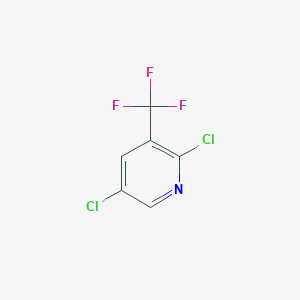

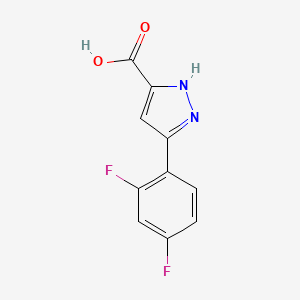

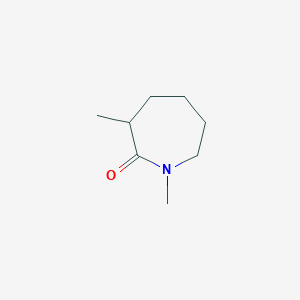

3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is an organic compound that has been studied for its potential use in a variety of scientific research applications. It is a difluorophenyl pyrazole carboxylic acid with the molecular formula C7H5F2N2O2. This compound has been the subject of numerous studies, with the aim of understanding its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

科学的研究の応用

Synthetic Applications in Heterocyclic Compound Creation

- Functionalization and Cyclization Reactions : Studies demonstrate the utility of pyrazole-3-carboxylic acid derivatives in synthesizing diverse heterocyclic structures. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into carboxamide and the subsequent formation of imidazo[4,5-b]pyridine derivatives showcase the versatility of these compounds in creating complex heterocyclic systems with potential biological activity (Yıldırım, Kandemirli, & Demir, 2005).

- Cross-Coupling Reactions : The use of ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions to obtain alkynyl-pyrazoles further exemplifies the role of pyrazole derivatives in synthesizing structurally diverse molecules. These reactions facilitate the synthesis of condensed pyrazoles, which have significance in developing pharmacologically active compounds (Arbačiauskienė et al., 2011).

Potential in Medicinal Chemistry

- Nucleophilic Substitution and Condensation Reactions : The synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives highlights the potential of these compounds in medicinal chemistry. This efficient synthesis route opens up possibilities for creating new N-fused heterocycle products (Ghaedi et al., 2015).

Catalysis Applications

- Arylation of Unactivated β-C(sp3)-H Bonds : The palladium-catalyzed arylation of unactivated β-C(sp3)-H bonds using 2-amino-5,6-difluorophenyl-1H-pyrazole as a directing group marks a significant advancement in the field of catalysis. This method enhances the directing ability of the auxiliary and showcases the potential of pyrazole derivatives in facilitating selective C-H activation processes (Yang et al., 2019).

Optical and Material Science Applications

- Nonlinear Optical Materials : The synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and their evaluation as potential nonlinear optical (NLO) materials underline the significance of pyrazole derivatives in material science. Certain compounds in this series have been identified as promising candidates for optical limiting applications, showcasing the diverse utility of pyrazole-based compounds beyond medicinal chemistry (Chandrakantha et al., 2013).

特性

IUPAC Name |

3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2/c11-5-1-2-6(7(12)3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDOJMOGOIKYLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408673 |

Source

|

| Record name | 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid | |

CAS RN |

1039053-05-8 |

Source

|

| Record name | 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1311960.png)